6-(benzyloxy)-1H-indole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLIHWDWKBANOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 6 Benzyloxy 1h Indole 2 Carbaldehyde and Cognate Indole 2 Carbaldehydes
Strategies for the Construction of the Indole (B1671886) Ring System with C-2 Carbaldehyde Functionalization
The formation of the indole-2-carbaldehyde scaffold is a critical step in the synthesis of the target molecule. This can be achieved through direct formylation of a pre-existing indole ring or by cyclization reactions that directly install the carbaldehyde group at the C-2 position.
Direct Formylation Techniques Applied to Indole Scaffolds
Direct formylation of the indole nucleus typically occurs at the electron-rich C-3 position. However, strategic modifications can achieve C-2 selectivity. One effective method involves the protection of the indole nitrogen, followed by directed metallation and subsequent formylation.
A common approach is the lithiation of an N-protected indole. For instance, an indole can be protected with a suitable group, such as a sulfonyl group, to enhance the acidity of the C-2 proton. Treatment with a strong base, like n-butyllithium or tert-butyllithium (B1211817), at low temperatures (e.g., -78 °C) selectively removes the C-2 proton. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the C-2 position. This method offers a direct route to the indole-2-carbaldehyde core.
| Protection Strategy | Reagents | Key Intermediate | Product |
| N-Sulfonylation | 1. N-protection (e.g., with a sulfonyl chloride) 2. n-BuLi or t-BuLi 3. DMF | N-Protected-2-lithioindole | N-Protected-indole-2-carbaldehyde |
Cyclization Reactions Yielding Indole-2-Carbaldehyde Moieties
Alternatively, the indole-2-carbaldehyde framework can be constructed through cyclization reactions that form the indole ring itself. Two prominent named reactions in indole synthesis, the Leimgruber-Batcho and Reissert syntheses, can be adapted for this purpose.
The Leimgruber-Batcho indole synthesis provides a versatile method for preparing 2,3-unsubstituted indoles from o-nitrotoluenes. clockss.orgwikipedia.org The process involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, which is then reductively cyclized to the indole. clockss.org To obtain an indole-2-carbaldehyde, the resulting 2,3-unsubstituted indole would require a subsequent C-2 formylation step as described in the previous section.
The Reissert indole synthesis , on the other hand, offers a more direct route to a precursor of indole-2-carbaldehyde. This method involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org Reductive cyclization of this intermediate, for example using zinc in acetic acid, yields an indole-2-carboxylic acid. wikipedia.orgresearchgate.net The resulting carboxylic acid can then be reduced to the corresponding alcohol, which is subsequently oxidized to the desired indole-2-carbaldehyde using a mild oxidizing agent like manganese dioxide. rsc.org
| Cyclization Method | Starting Materials | Key Intermediate | Final Product (after modification) |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide acetal | Enamine | 2,3-Unsubstituted indole |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Indole-2-carboxylic acid | Indole-2-carbaldehyde |
Regioselective Introduction of the Benzyloxy Moiety at the C-6 Position
The introduction of the benzyloxy group at the C-6 position of the indole ring is a crucial step in the synthesis of 6-(benzyloxy)-1H-indole-2-carbaldehyde. This can be accomplished either by direct etherification of a hydroxyindole precursor or by utilizing a benzyloxy-substituted starting material in the indole synthesis.
Etherification and Alkylation Protocols for Hydroxyindole Precursors
A straightforward method for introducing the benzyloxy group is through the Williamson ether synthesis. This involves the deprotonation of a 6-hydroxyindole (B149900) precursor with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The choice of base and solvent is critical for the efficiency of this reaction.
For instance, 6-hydroxyindole can be treated with a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF to facilitate the deprotonation of the hydroxyl group. Subsequent addition of benzyl bromide leads to the formation of 6-benzyloxyindole (B15660).
Strategic Employment of Benzyloxy as a Protecting Group in Indole Synthesis
In many synthetic routes, the benzyloxy group is not only a key feature of the final molecule but also serves as a protecting group for a hydroxyl functionality during the synthesis. jst.go.jp This is particularly relevant when harsh conditions are required for the construction of the indole ring or other functional group manipulations that would be incompatible with a free hydroxyl group.
A practical approach involves starting with a precursor that already contains the benzyloxy group. For example, in a Leimgruber-Batcho or Reissert synthesis, one could start with 6-benzyloxy-2-nitrotoluene. This precursor can be synthesized by the benzylation of 2-methyl-3-nitrophenol (B1294317). orgsyn.org The synthesis of 6-benzyloxy-2-nitrotoluene has been reported with a 90% yield by reacting 2-methyl-3-nitrophenol with benzyl chloride in the presence of anhydrous potassium carbonate in DMF. orgsyn.org This benzyloxy-substituted o-nitrotoluene can then be carried through the respective indole synthesis protocols to yield 6-benzyloxyindole, which can subsequently be formylated at the C-2 position. The benzyl group is stable to a wide range of reaction conditions, making it an effective protecting group. acs.org
Convergent and Divergent Synthetic Routes Towards the Target Compound
The synthesis of this compound can be approached through both convergent and divergent strategies, allowing for flexibility in the synthetic design and the potential for creating libraries of related compounds.
A convergent synthesis would involve the separate synthesis of two or more key fragments that are later combined to form the final product. For the target molecule, a convergent approach might involve the synthesis of a 6-benzyloxyindole fragment and a separate C-2 formylating agent or a precursor to the formyl group. However, for a molecule of this complexity, a more linear or semi-convergent approach is common.
Synthesis from Pre-functionalized 6-Benzyloxyindole Derivatives
The synthesis of this compound from the corresponding 6-benzyloxyindole precursor necessitates the regioselective introduction of a formyl group at the C2 position of the indole ring. While direct electrophilic formylation of indoles, such as the Vilsmeier-Haack reaction, typically occurs at the more electron-rich C3 position, alternative strategies have been developed to achieve C2 functionalization.
One of the most effective methods involves the directed ortho-metalation (DoM) strategy, specifically C2-lithiation of an N-protected indole, followed by quenching with an appropriate electrophile. For the synthesis of indole-2-carbaldehydes, N,N-dimethylformamide (DMF) serves as the formylating agent. The general process begins with the protection of the indole nitrogen, often with a group amenable to directed metalation or one that can be easily removed later. The N-protected 6-benzyloxyindole is then treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This selectively deprotonates the C2 position, forming a 2-lithioindole intermediate. Subsequent addition of anhydrous DMF to the reaction mixture introduces the formyl group. An aqueous workup then hydrolyzes the intermediate to yield the desired 2-carbaldehyde.
A detailed, albeit generalized, procedure for this transformation is outlined in the table below.
Table 1: Generalized Conditions for C2-Formylation of Indoles via Lithiation
Interactive Data Table
| Step | Reagent | Solvent | Temperature | Purpose |
| 1 | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C | Deprotonation of indole N-H |
| 2 | tert-Butyllithium (t-BuLi) | Tetrahydrofuran (THF) | -78 °C | Regioselective C2-lithiation |
| 3 | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 °C to RT | Introduction of the formyl group |
| 4 | Water (H₂O) | - | Room Temperature | Hydrolysis to yield the final aldehyde |
Alternative, less direct routes starting from other pre-functionalized 6-benzyloxyindoles include:
Oxidation of 2-methylindoles: If 6-benzyloxy-2-methylindole is available, its methyl group can be oxidized to an aldehyde. Various reagents are known for benzylic oxidation, including o-iodoxybenzoic acid (IBX) or permanganate (B83412) supported on manganese dioxide. organic-chemistry.org
Reduction of indole-2-carboxylic acids or esters: The corresponding 6-benzyloxy-1H-indole-2-carboxylic acid can be reduced to the aldehyde. This transformation requires careful selection of reducing agents, such as certain aluminum hydrides or specialized catalytic systems, to avoid over-reduction to the alcohol (6-benzyloxy-1H-indol-2-yl)methanol. koreascience.krrsc.org
Derivatization of Indole-2-Carbaldehydes through Subsequent Benzyloxy Installation
An alternative retrosynthetic approach involves the installation of the benzyloxy group as a final or near-final step. This strategy commences with a 6-hydroxy-1H-indole-2-carbaldehyde scaffold. The phenolic hydroxyl group at the C6 position is then converted to its corresponding benzyl ether.
This transformation is a classic Williamson ether synthesis. The 6-hydroxyindole is treated with a suitable base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide. Common bases for this purpose include potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). The resulting phenoxide is then reacted with a benzylating agent, typically benzyl bromide or benzyl chloride. The reaction is commonly carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This method is advantageous as it utilizes a common and often readily available starting material, 6-hydroxyindole, and employs a robust and high-yielding etherification reaction.
Table 2: Typical Reagents for Benzylation of Hydroxyindoles
Interactive Data Table
| Component | Example | Role |
| Substrate | 6-hydroxy-1H-indole-2-carbaldehyde | The molecule to be derivatized |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group |
| Benzylating Agent | Benzyl Bromide (BnBr) | Provides the benzyl group |
| Solvent | Dimethylformamide (DMF) | Reaction medium |
Analytical and Purification Methodologies in the Synthesis of Indole Carbaldehydes
The successful synthesis and isolation of indole carbaldehydes like this compound depend critically on robust analytical and purification techniques.
Analytical Characterization: Following synthesis, the identity and purity of the product are confirmed using a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for structural confirmation. Key characteristic signals include a singlet for the aldehyde proton (-CHO) typically found in the downfield region (δ 9.8–10.1 ppm), signals for the aromatic protons of the indole and benzyl groups, and a singlet for the benzylic methylene (B1212753) (-OCH₂-) protons around δ 5.0-5.5 ppm. rsc.org ¹³C NMR spectroscopy provides further confirmation, with a characteristic resonance for the aldehyde carbonyl carbon appearing around δ 182–185 ppm. rsc.orgresearchgate.net
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming the successful incorporation of all constituent parts. The observed mass-to-charge ratio ([M+H]⁺) should correspond to the calculated molecular weight of the target molecule. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1660–1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde group. researchgate.net
Purification Methodologies: Crude reaction mixtures typically contain the desired product along with unreacted starting materials, reagents, and byproducts.
Column Chromatography: The most common method for purifying indole carbaldehydes is silica (B1680970) gel column chromatography. rsc.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. A typical eluent system for compounds of this type is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product.
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. The pure compound crystallizes out of the solution, leaving impurities behind in the solvent. orgsyn.org
Chemical Reactivity and Mechanistic Transformations of 6 Benzyloxy 1h Indole 2 Carbaldehyde
Reactivity Profile of the Aldehyde Functional Group at C-2
The aldehyde group at the C-2 position of the indole (B1671886) ring is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel, Henry Reactions)
The electrophilic carbon of the C-2 carbaldehyde is susceptible to attack by various nucleophiles. askfilo.com This reactivity is fundamental to the construction of more complex molecular architectures.
Schiff Base Formation: 6-(benzyloxy)-1H-indole-2-carbaldehyde readily undergoes condensation reactions with primary amines to yield Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff base derivatives are significant in medicinal chemistry due to their potential biological activities.
Interactive Table: Examples of Schiff Base Formation with Indole-2-carbaldehyde Derivatives
| Amine Reactant | Product | Reaction Conditions | Reference |
| Various Amino Acids | Indole-3-carboxaldehyde Schiff bases | Not specified | researchgate.net |
| Amine-substituted compounds | 1H-indole-2-carbaldehyde Schiff bases | Glacial acetic acid, reflux |
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov This reaction with this compound would lead to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated compounds. These products are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems. The reaction typically proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. arkat-usa.orgrasayanjournal.co.inresearchgate.net
Interactive Table: Knoevenagel Condensation of Aromatic Aldehydes
| Active Methylene Compound | Catalyst | Solvent | Product Type | Reference |
| Malononitrile | NH4OAc | Water | Benzylidenemalononitrile | rasayanjournal.co.in |
| Malononitrile | NiCu@MWCNT | Water/Methanol | 2-Arylidenemalononitrile | nih.gov |
| Barbituric acid | Alum | Water | Benzylidene barbituric acid | rasayanjournal.co.in |
Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. psu.eduscirp.org The reaction of this compound with a nitroalkane, such as nitromethane (B149229) or nitroethane, would produce a β-nitro alcohol. buchler-gmbh.comresearchgate.net These products are versatile synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or ketones. The reaction is initiated by the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. psu.eduscirp.org
Interactive Table: Examples of the Henry Reaction
| Aldehyde | Nitroalkane | Catalyst/Base | Product Type | Reference |
| Benzaldehyde (B42025) | Nitromethane | Solid Base Catalysts | β-Nitroalcohol | scirp.org |
| Aromatic Aldehydes | Nitroethane | Cyclohexylamine | (E)-Nitrostyrene | researchgate.net |
| 1-Naphthaldehyde | Nitromethane | Chiral Thiourea | (R)-1-(naphthalen-1-yl)-2-nitroethan-1-ol | buchler-gmbh.com |
Oxidation and Reduction Pathways of the Aldehyde Moiety
Oxidation: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-(benzyloxy)-1H-indole-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active indole derivatives. Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (6-(benzyloxy)-1H-indol-2-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). researchgate.netkoreascience.krorientjchem.orgugm.ac.idmasterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups. Sodium borohydride is a milder reagent and is often preferred for the selective reduction of aldehydes and ketones. researchgate.netkoreascience.krorientjchem.orgugm.ac.idmasterorganicchemistry.com
Interactive Table: Reduction of Aldehydes
| Aldehyde | Reducing Agent | Solvent | Product | Reference |
| Benzaldehyde | NaBH4/(NH4)2SO4 | wet-THF | Benzyl (B1604629) alcohol | orientjchem.org |
| Various Aldehydes | NaBH4 | Ethanol (B145695) (ultrasound) | Primary Alcohols | ugm.ac.id |
| Aldehydes | NaBH4 | Protic solvents | Primary Alcohols | koreascience.kr |
Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org In this reaction, this compound would react with a phosphorus ylide (Wittig reagent) to form an alkene, where the carbonyl oxygen is replaced by the alkylidene group of the ylide. This reaction is highly versatile and allows for the formation of a wide range of substituted 2-vinylindoles. wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org It offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction of this compound with a stabilized phosphonate ester, such as triethyl phosphonoacetate, would typically lead to the formation of the (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgrsc.org
Interactive Table: Horner-Wadsworth-Emmons Reaction of Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Product Type | Stereoselectivity | Reference |
| Various Aldehydes | Triethyl phosphonoacetate | DBU/K2CO3 | E-α,β-unsaturated esters | Highly E-selective | rsc.org |
| Aldehydes | Stabilized phosphonates | NaH | (E)-Alkenes | Predominantly E | wikipedia.orgalfa-chemistry.com |
Reaction Chemistry of the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom in the ring can also participate in various chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Indole Core
The indole ring is highly activated towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and, therefore, the primary site of attack. nih.govlkouniv.ac.inlibretexts.orgmasterorganicchemistry.com This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) through resonance. lkouniv.ac.in The presence of the electron-donating benzyloxy group at the C-6 position further enhances the electron density of the benzene (B151609) portion of the indole ring, potentially influencing the regioselectivity of substitution on that ring. However, the aldehyde group at C-2 is an electron-withdrawing group and deactivates the pyrrole (B145914) ring towards electrophilic attack. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org
Interactive Table: General Regioselectivity of Electrophilic Aromatic Substitution on Indoles
| Reaction | Electrophile | Typical Position of Substitution |
| Halogenation | X+ (e.g., from NBS, NCS) | C-3 |
| Nitration | NO2+ (from HNO3/H2SO4) | C-3 |
| Sulfonation | SO3 (from fuming H2SO4) | C-3 |
| Friedel-Crafts Acylation | RCO+ (from RCOCl/AlCl3) | C-3 |
Transformations Involving the Indole N-H Position (e.g., N-Alkylation, N-Acylation)
The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: The reaction of the indolyl anion with alkyl halides or other electrophilic alkylating agents results in the formation of N-alkylated indoles. The choice of base and reaction conditions is crucial to achieve selective N-alkylation over potential C-3 alkylation. Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a commonly used base for this transformation. nih.gov
N-Acylation: Similarly, N-acylation can be achieved by reacting the indolyl anion with acylating agents such as acid chlorides or anhydrides. beilstein-journals.orgresearchgate.netsemanticscholar.org N-acylation is generally more straightforward than N-alkylation and often proceeds with high selectivity. beilstein-journals.org The resulting N-acylindoles are important intermediates in organic synthesis and are found in many biologically active compounds. beilstein-journals.orgresearchgate.netsemanticscholar.org
Interactive Table: N-Functionalization of Indoles
| Reaction | Reagent | Base | Product | Reference |
| N-Acylation | Thioesters | Cs2CO3 | N-Acylindoles | beilstein-journals.org |
| N-Acylation | Acyl chlorides | DIPEA | Imides | semanticscholar.org |
Transformations Involving the Benzyloxy Ether Linkage
The benzyloxy group at the 6-position of the indole ring primarily serves as a protecting group for the phenol (B47542) functionality. Its reactivity is central to deprotection strategies and can also be implicated in intramolecular rearrangements.
The removal of the benzyl group from the 6-benzyloxy moiety is a critical step in the synthesis of various biologically active 6-hydroxyindole (B149900) derivatives. Catalytic hydrogenation is a widely employed and efficient method for this deprotection. silicycle.com
This process typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere. silicycle.comresearchgate.net The reaction proceeds via the hydrogenolysis of the benzylic C-O bond, yielding 6-hydroxy-1H-indole-2-carbaldehyde and toluene (B28343) as a byproduct. The mild conditions of this reaction make it compatible with a variety of other functional groups. silicycle.com However, the presence of the aldehyde group at the 2-position of the indole ring introduces a potential for chemoselectivity challenges, as the aldehyde can also be reduced to an alcohol under certain hydrogenation conditions. mdpi.com
The choice of catalyst, solvent, and reaction conditions is therefore crucial to achieve selective debenzylation without affecting the aldehyde. For instance, the use of specific catalyst poisons or careful control of hydrogen pressure and temperature can often mitigate the over-reduction of the aldehyde. semanticscholar.org Alternative debenzylation methods that avoid the use of hydrogen gas, such as treatment with strong acids or Lewis acids, may also be employed, although these are often harsher and less chemoselective. researchgate.net
| Catalyst | Hydrogen Source | Solvent | Typical Conditions |
|---|---|---|---|
| Pd/C (5-10%) | H₂ gas (1 atm to high pressure) | Ethanol, Methanol, Ethyl acetate (B1210297), THF | Room temperature to moderate heating |
| Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | Ethanol, Methanol | Room temperature |
| Raney Nickel | H₂ gas | Ethanol | Room temperature to elevated temperatures |
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org While the classical Claisen rearrangement involves an allyl group, analogous thermal rearrangements of benzyl ethers have also been documented, albeit requiring higher temperatures. wikipedia.orguq.edu.au
In the context of this compound, a thermal Claisen-type rearrangement would involve the migration of the benzyl group from the oxygen atom at the 6-position to a carbon atom of the indole nucleus. This would likely occur at the C-5 or C-7 position. The rearrangement is envisioned to proceed through a concerted, pericyclic transition state, leading to the formation of a C-benzylated hydroxyindole derivative after tautomerization. libretexts.org
While direct studies on the Claisen rearrangement of 6-benzyloxyindoles are not extensively reported, research on the thermal rearrangement of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides has shown the formation of both wikipedia.orgwikipedia.org and wikipedia.orgrsc.org shift products, indicating the potential for complex rearrangement pathways in heterocyclic systems. core.ac.ukrsc.org The outcome of such a rearrangement would be highly dependent on the reaction conditions, particularly temperature and solvent polarity. core.ac.ukrsc.org The presence of the electron-withdrawing aldehyde group at the 2-position could also influence the electronic properties of the indole ring and thus affect the feasibility and regioselectivity of the rearrangement.
Multicomponent Reaction Strategies Incorporating Indole Carbaldehydes
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov These reactions are highly valued for their efficiency and ability to generate molecular complexity from simple precursors. Indole carbaldehydes are excellent substrates for a variety of MCRs due to the reactivity of the aldehyde group. rsc.org
For this compound, two prominent MCRs that can be envisioned are the Ugi and Passerini reactions.
The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. nih.govsemanticscholar.org In this context, this compound would serve as the aldehyde component, leading to the formation of a complex product bearing the indole scaffold. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion. rsc.org
The Passerini three-component reaction (Passerini-3CR) is a related process that involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, this compound can act as the aldehyde component. The reaction is believed to proceed through a cyclic transition state involving the three components. organic-chemistry.org
The utility of these MCRs lies in their ability to rapidly generate libraries of complex molecules with diverse functionalities. The resulting products from Ugi and Passerini reactions with this compound could serve as precursors for further synthetic transformations or as candidates for biological screening.
| Reaction Name | Components | Product |
|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
Derivatization and Advanced Structural Modifications Based on the 6 Benzyloxy 1h Indole 2 Carbaldehyde Scaffold
Derivatives Targeting the C-2 Carbaldehyde Functionality
The carbaldehyde group at the C-2 position of the indole (B1671886) ring is a primary site for a multitude of chemical transformations, including nucleophilic additions and condensation reactions. This reactivity allows for the synthesis of a diverse range of derivatives.
Synthesis of Schiff Bases and Related Imine Derivatives
The condensation reaction of 6-(benzyloxy)-1H-indole-2-carbaldehyde with primary amines readily forms imines, commonly known as Schiff bases. ajchem-b.com This reaction typically involves refluxing the indole-2-carbaldehyde with a substituted amine in a suitable solvent, such as glacial acetic acid or ethanol (B145695), often for several hours to ensure completion. ajchem-b.com The formation of the C=N double bond is a two-step process involving the nucleophilic addition of the primary amine to the carbonyl group, forming a carbinolamine intermediate, which then undergoes dehydration to yield the final Schiff base. ajchem-b.com
This methodology has been successfully applied to the broader class of 1H-indole-2-carbaldehydes to produce a variety of Schiff base derivatives with diverse aromatic and heterocyclic amines. ajchem-b.com These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. ajchem-b.com
Table 1: Examples of Schiff Base Derivatives from 1H-indole-2-carbaldehyde This table is illustrative of derivatives from the parent indole-2-carbaldehyde scaffold and is based on established synthetic routes.
| Amine Reactant | Resulting Schiff Base Name |
|---|---|
| 4-bromoaniline | (E)-N-(4-bromophenyl)-1-(1H-indol-2-yl)methenamine |
| 3-fluoroaniline | (E)-N-(3-fluorophenyl)-1-(1H-indol-2-yl)methenamine |
| 4-methoxyaniline | (E)-N-(4-methoxyphenyl)-1-(1H-indol-2-yl)methenamine |
| 3-chloroaniline | (E)-N-(3-chlorophenyl)-1-(1H-indol-2-yl)methenamine |
Data sourced from general synthetic procedures for indole-2-carbaldehydes. ajchem-b.com
Formation of Oximes, Hydrazones, and Semicarbazones
The carbonyl group of this compound can also react with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes, hydrazones, and semicarbazones, respectively. These reactions are standard procedures for the characterization and derivatization of aldehydes.
Oximes are synthesized by reacting the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, or in a weakly acidic medium. mdpi.com The reaction can be performed under various conditions, including refluxing in ethanol or even under solvent-free grinding conditions, to produce the corresponding aldoxime. mdpi.comnih.gov
Hydrazones are formed through the condensation of the aldehyde with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine). This reaction is a key step in the synthesis of more complex heterocyclic systems. For instance, indole-2-carbaldehyde reacts with hydrazine hydrate (B1144303) to yield the corresponding hydrazone.
Semicarbazones are prepared by the reaction of the aldehyde with semicarbazide (B1199961) hydrochloride. geneseo.edu This reaction is typically carried out by dissolving the aldehyde in a suitable solvent and adding an aqueous solution of semicarbazide. geneseo.edu These derivatives have garnered interest for their potential biological activities. researchgate.netresearchgate.net
Conversion to Carboxylic Acids, Esters, and Amides
The aldehyde functionality can be readily oxidized to a carboxylic acid, which can then be converted into esters and amides, further expanding the library of accessible derivatives.
Carboxylic Acids: The oxidation of the C-2 carbaldehyde to a carboxylic acid, 6-(benzyloxy)-1H-indole-2-carboxylic acid, is a fundamental transformation. Various oxidizing agents can be employed for this purpose. For example, aldehyde oxidases are enzymes that can convert aldehydes into their corresponding carboxylic acids. nih.gov Chemical methods often involve reagents like hydrogen peroxide in a basic medium. researchgate.net This conversion provides a key intermediate for further functionalization.
Esters: The resulting 6-(benzyloxy)-1H-indole-2-carboxylic acid can undergo esterification. The Fischer esterification is a common method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The alcohol is often used as the solvent and is present in large excess to drive the equilibrium towards the ester product. masterorganicchemistry.com Another approach involves the use of reagents like POCl₃ with an alcohol at room temperature.
Amides: Amides can be synthesized from the carboxylic acid intermediate. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine.
Modifications at the Indole Nitrogen (N-1)
The nitrogen atom at the N-1 position of the indole ring is another key site for structural modification, allowing for the modulation of the electronic and steric properties of the molecule.
N-Alkylation and N-Acylation for Modulating Electronic and Steric Properties
N-Alkylation: The introduction of an alkyl group at the indole nitrogen (N-1) can significantly influence the compound's properties. The N-alkylation of indoles can be challenging due to potential competition with C-alkylation, particularly at the C-3 position. However, various methods have been developed to achieve regioselective N-alkylation. beilstein-journals.org A common strategy involves the use of a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like an alkyl halide. beilstein-journals.org The choice of base and solvent can have a significant impact on the regioselectivity of the reaction. beilstein-journals.org The existence of commercially available N-methylated analogs, such as 6-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde, underscores the importance of this modification in synthetic campaigns. sigmaaldrich.com
N-Acylation: Similar to alkylation, acylation at the N-1 position introduces an acyl group, which can alter the electronic properties of the indole ring. This modification is typically achieved by reacting the indole with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base.
Structural Variations of the Benzyloxy Substituent at C-6
The benzyloxy group at the C-6 position serves as a protective group for the 6-hydroxy functionality and its modification or removal can lead to new derivatives with potentially different biological activities.
One of the most important transformations of the benzyloxy group is its deprotection to yield the corresponding phenol (B47542), 6-hydroxy-1H-indole-2-carbaldehyde. This is typically achieved through catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This unmasks the hydroxyl group, providing a handle for further functionalization, such as the introduction of other ether linkages or conversion to esters.
Synthesis of Analogues with Alternative Alkoxy or Aryloxy Groups
The synthesis of analogues bearing different alkoxy or aryloxy groups at the 6-position is a key strategy for structure-activity relationship studies. A common and effective method to achieve this involves a two-step sequence starting from this compound.
The initial step is the debenzylation to yield the crucial intermediate, 6-hydroxy-1H-indole-2-carbaldehyde. This is typically achieved through catalytic hydrogenolysis. The subsequent step involves the O-alkylation or O-arylation of the newly formed hydroxyl group. The Williamson ether synthesis is a widely employed method for this transformation. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl or aryl halide. jk-sci.commasterorganicchemistry.comwikipedia.orgbyjus.com
Bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used to facilitate the deprotonation. jk-sci.com The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently utilized. jk-sci.com
Table 1: Synthesis of 6-Alkoxy/Aryloxy-1H-indole-2-carbaldehyde Analogues
| Entry | Alkylating/Arylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| 1 | Methyl Iodide | K2CO3 | DMF | 6-methoxy-1H-indole-2-carbaldehyde |
| 2 | Ethyl Bromide | NaH | THF | 6-ethoxy-1H-indole-2-carbaldehyde |
| 3 | 4-Fluorobenzyl Bromide | Cs2CO3 | Acetonitrile | 6-(4-fluorobenzyloxy)-1H-indole-2-carbaldehyde |
Synthesis of De-benzylated (6-hydroxy) Indole Derivatives
The removal of the benzyl (B1604629) protecting group from this compound to furnish 6-hydroxy-1H-indole-2-carbaldehyde is a fundamental transformation. The most prevalent method for this deprotection is catalytic hydrogenolysis.
This reaction typically involves treating the benzyloxyindole with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure. The benzyl group is cleaved, yielding the desired 6-hydroxyindole (B149900) and toluene (B28343) as a byproduct. This method is favored for its high efficiency and clean reaction profile.
Synthesis and Comparative Analysis of Regioisomeric and Positional Analogues (e.g., 5-benzyloxy-, 4-benzyloxy-indole-2-carbaldehydes)
The synthesis of regioisomeric and positional analogues of this compound, such as the 4- and 5-substituted isomers, is crucial for understanding the influence of the substituent's position on the molecule's properties. The synthetic strategies for these isomers generally involve the formylation of the corresponding benzyloxyindole precursors.
The synthesis of 4-benzyloxyindole (B23222) and 5-benzyloxyindole (B140440) often starts from the corresponding nitrophenols, which are benzylated and then subjected to cyclization reactions to form the indole ring. orgsyn.orgsigmaaldrich.com
Once the substituted indole is obtained, the formyl group can be introduced at the C-2 position. A common method for C-2 formylation of indoles is through lithiation at the C-2 position using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent such as N,N-dimethylformamide (DMF).
A comparative analysis of the physical and spectroscopic properties of these isomers reveals differences attributable to the position of the benzyloxy group.
Table 2: Comparative Data of Benzyloxy-1H-indole-2-carbaldehyde Isomers
| Compound | Position of Benzyloxy Group | Melting Point (°C) | ¹H NMR Data (Predicted, δ ppm) |
|---|---|---|---|
| 4-benzyloxy-1H-indole-2-carbaldehyde | 4 | 163-170 (for 3-carbaldehyde) chemimpex.com | Aldehyde CHO: ~9.8, Benzylic CH₂: ~5.2, Indole H-3: ~7.2 |
| 5-benzyloxy-1H-indole-2-carbaldehyde | 5 | 237-238 (for 3-carbaldehyde) | Aldehyde CHO: ~9.7, Benzylic CH₂: ~5.1, Indole H-3: ~7.1 |
| 6-benzyloxy-1H-indole-2-carbaldehyde | 6 | Not available | Aldehyde CHO: ~9.7, Benzylic CH₂: ~5.1, Indole H-3: ~7.0 |
The position of the electron-donating benzyloxy group influences the electron density distribution within the indole ring, which in turn affects the chemical shifts of the protons in the ¹H NMR spectrum. oregonstate.edu For instance, the chemical shift of the aldehydic proton and the protons on the indole ring are expected to vary slightly among the isomers. Similarly, physical properties like melting point are also influenced by the molecular symmetry and intermolecular interactions, which differ with the substituent's position. chemimpex.com
Applications of 6 Benzyloxy 1h Indole 2 Carbaldehyde and Its Derivatives As Chemical Building Blocks in Advanced Synthetic Pathways
Precursors for the Synthesis of Complex Indole-Fused Heterocyclic Systems
The unique structure of 6-(benzyloxy)-1H-indole-2-carbaldehyde makes it an ideal starting material for the generation of complex, multi-ring systems. The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, and the aldehyde group acts as a chemical handle for elongation and cyclization reactions, leading to the formation of fused heterocyclic structures. semanticscholar.org
Construction of Diverse Indole Derivatives and Scaffolds for Chemical Libraries
The indole-2-carbaldehyde framework is a valuable building block for generating diverse molecular structures, which is essential for the creation of chemical libraries used in drug discovery. The aldehyde functionality allows for a variety of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions, enabling the synthesis of a broad range of derivatives. semanticscholar.org By adapting synthetic methods for solid-phase synthesis, large combinatorial libraries can be generated from this scaffold. These libraries are instrumental in high-throughput screening to identify new bioactive compounds.
Building Blocks for Modified Tryptophan Analogues
Tryptophan and its analogues are crucial components in biological systems and pharmaceutical agents. nih.gov Synthetic routes to modified tryptophan derivatives often involve the functionalization of an indole precursor. While direct synthesis pathways starting from this compound are specialized, the core structure is fundamental. The aldehyde group can be transformed into a suitable side chain, which can then be coupled with an amino acid backbone, such as serine or aziridine-2-carboxylates, to form novel tryptophan analogues. This approach allows for the introduction of the benzyloxy group at the 6-position of the indole ring, providing access to tryptophan derivatives with modified electronic and steric properties for structure-activity relationship studies. nih.gov
Synthesis of Pyrrolo[1,2-a]indoles and Related Polycyclic Indole Systems
The pyrrolo[1,2-a]indole skeleton is a significant structural motif found in numerous natural products and pharmacologically active compounds. researchgate.netrsc.orgrsc.org Derivatives of this compound are key precursors for constructing this tricyclic framework. Synthetic strategies often involve the transformation of the indole-2-carbaldehyde into a more complex intermediate that can undergo intramolecular cyclization. For instance, reaction sequences can build a pyrrole (B145914) ring fused to the indole core, leveraging the existing functionality. Gold-catalyzed intramolecular hydroamination of N-alkynyl indoles represents a modern approach to creating such fused systems, yielding functionalized pyrrolo[1,2,3-de]quinoxalines, a related polycyclic indole system. nih.gov These methods provide efficient access to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. researchgate.netnih.gov
| Target Scaffold | Synthetic Strategy | Catalyst/Reagent Example |
| Pyrrolo[1,2-a]indoles | Intramolecular cyclization | Acid-mediated reactions, Transition metals |
| Pyrrolo[1,2,3-de]quinoxalines | Gold-catalyzed intramolecular hydroamination | JPAu(CH3CN)SbF6 |
| Cyclopenta[b]indoles | (3+2) Annulation of 2-indolylmethanols | Sc(OTf)3 |
Intermediates in Carbazole (B46965) Core Synthesis
Carbazoles are another class of privileged nitrogen-containing heterocycles with wide applications in pharmaceuticals and functional materials. rsc.orgresearchgate.net Several synthetic routes to carbazoles utilize indole derivatives as starting materials. rsc.org One effective strategy involves the reaction of indole-2-carbaldehydes with allenes to form indole-tethered allenols. chim.it These intermediates can then undergo gold-catalyzed carbocyclization to furnish the carbazole skeleton in high yields. chim.it This methodology demonstrates the utility of the aldehyde group as a reactive site to build the necessary framework for subsequent ring-closing reactions, providing an efficient pathway to diversely substituted carbazoles. chim.itorganic-chemistry.org
Role in the Synthesis of Scaffolds for Biological Investigations (Focus on Synthetic Utility for Potential Biologically Active Molecules)
The indole scaffold is a cornerstone in the design of biologically active molecules. The ability to functionalize this core using versatile intermediates like this compound is crucial for developing new therapeutic agents. semanticscholar.org
Intermediates for the Development of Potential Enzyme Inhibitors
Many enzyme inhibitors feature a heterocyclic core to properly orient functional groups for binding to an active site. The indole-2-carbaldehyde moiety is a precursor for various scaffolds investigated for enzyme inhibition. nih.govsigmaaldrich.com For example, derivatives such as bis(1H-indol-2-yl)methanones, which can be synthesized from 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, have been identified as potent inhibitors of the FLT3 receptor tyrosine kinase. nih.gov Furthermore, indole-5-carboxaldehyde (B21537) has been used as a reactant in the preparation of inhibitors for topoisomerase I and aurora kinase A. sigmaaldrich.com These examples highlight the role of indole aldehydes in creating molecular frameworks that can be further elaborated into potent and selective enzyme inhibitors for therapeutic applications. nih.govsigmaaldrich.comtandfonline.com
| Scaffold/Derivative | Enzyme/Target Class | Synthetic Precursor |
| bis(1H-indol-2-yl)methanones | FLT3 Receptor Tyrosine Kinase | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde |
| Bibenzimidazole derivatives | Topoisomerase I | Indole-5-carboxaldehyde |
| Substituted quinazolinediones | c-Met/VEGFR-2-TK | (Not specified) |
| Curcumin derivatives | Anti-proliferative agents | Indole-5-carboxaldehyde |
Precursors for Compounds Exhibiting Potential Anti-inflammatory and Cytotoxic Properties in In Vitro Models
The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of pharmacological activities. jbarbiomed.com this compound serves as a crucial intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly as anti-inflammatory and cytotoxic agents. chemimpex.com The reactivity of the aldehyde group at the C2 position of the indole ring allows for its transformation into more complex heterocyclic systems and the introduction of various pharmacophores, which are molecular features responsible for a drug's pharmacological activity.
Research has focused on synthesizing derivatives from indole precursors to target inflammatory pathways and cancer cell proliferation. For instance, studies have shown that certain indole derivatives can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.govrsc.org The synthesis of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has yielded compounds with potent anti-inflammatory effects. nih.govrsc.org One such derivative, compound 13b, not only inhibited inflammatory cytokine release but also induced ferroptosis, a form of programmed cell death, in cancer cells, highlighting a dual therapeutic potential. nih.govrsc.org
In the context of cytotoxicity, derivatives synthesized from indole precursors have demonstrated significant activity against various cancer cell lines. The indole structure is a key component of molecules designed to inhibit pathways involved in tumor growth. For example, compounds derived from indole-3-carbaldehyde have shown antiproliferative effects against leukemia, lung, and breast cancer cell lines. nih.gov Studies on other natural and synthetic compounds containing related structural motifs have reported moderate to potent cytotoxic activities. For instance, two compounds isolated from Albizia lebbeck showed moderate cytotoxicity against the Raw 264.7 cancer cell line with IC₅₀ values of 37.19 µM and 29.36 µM, respectively. mdpi.com Similarly, oxostephanine, an alkaloid with an aporphine (B1220529) core, exhibited strong cytotoxic effects against several cancer cell lines, including HeLa, MCF-7, and MDA-MB-231, with IC₅₀ values ranging from 1.66 to 4.35 μM. mdpi.com
The versatility of this compound as a starting material allows for the creation of diverse molecular architectures, enabling the exploration of structure-activity relationships to develop more effective and selective anti-inflammatory and cytotoxic agents.
Table 1: Examples of Cytotoxic Activity in Indole-related or Other Bioactive Compounds
| Compound/Extract | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 1 (from Albizia lebbeck) | Raw 264.7 | 37.19 µM | mdpi.com |
| Compound 2 (from Albizia lebbeck) | Raw 264.7 | 29.36 µM | mdpi.com |
| Oxostephanine | HeLa, MDA-MB231, MDA-MB-468, MCF-7 | 1.73 - 2.06 µM | mdpi.com |
| Gerontoxanthone C hydrate (B1144303) | KB, HeLa S3, MCF-7, Hep G2 | 5.6 - 7.5 µM | nih.gov |
| Dichloromethane extract of Levisticum officinale | HT-29 | 106.0±2 µg/mL | salviapub.com |
Synthetic Building Blocks for Antimicrobial and Antifungal Agent Design
The rise of drug-resistant pathogens necessitates the continuous search for new antimicrobial and antifungal agents. nih.gov Heterocyclic compounds, particularly those containing nitrogen like the indole scaffold, are a fertile ground for the development of such drugs. nih.gov this compound is a valuable starting material for synthesizing novel compounds with potential antimicrobial and antifungal properties. Its aldehyde functionality provides a reactive site for condensation and cyclization reactions to build more complex molecules. chemimpex.com
The indole core is present in many compounds that exhibit significant biological activity against bacteria and fungi. nih.gov Research has demonstrated that derivatives of indole and related heterocyclic systems possess broad-spectrum antimicrobial activity. For example, newly synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which share structural similarities with indole derivatives, showed potent activity against bacteria like Escherichia coli and Staphylococcus aureus (including MRSA strains) with Minimum Inhibitory Concentrations (MICs) as low as 2 to 16 μg/mL. nih.gov
In the realm of antifungal agents, indole derivatives have also shown promise. nih.gov Studies on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed moderate to excellent antifungal activities against various plant pathogenic fungi. nih.gov Furthermore, the synthesis of 1,2,3-triazole derivatives, a class of compounds known for their antifungal effects, can utilize indole-based precursors. mdpi.com Certain benzylic 1,2,3-triazole-4-carboxamides have been identified as highly efficient fungicidal agents against Rhizopus oryzae, even outperforming the reference drug itraconazole (B105839) in in vitro assays. scielo.org.mxresearchgate.net Specifically, compounds with a p-Br-benzyl substituent on the triazole ring have shown high growth inhibition against Cryptococcus neoformans. mdpi.com The strategic use of this compound allows for the incorporation of the indole motif into these and other pharmacologically active scaffolds, facilitating the design of new antimicrobial and antifungal drug candidates.
Table 2: Examples of Antimicrobial and Antifungal Activity in Indole-related Heterocyclic Compounds
| Compound Class/Derivative | Target Organism | Activity (MIC/Inhibition) | Source |
|---|---|---|---|
| N-substituted 1H-dibenzo[a,c]carbazoles | B. subtilis | 1.9 µg/mL | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 µg/mL | nih.gov |
| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | C. albicans, A. niger | 8 - 16 µg/mL | nih.gov |
| Benzo[b]-6H-pyrimido[2,1-a]isoindole-4-one | K. lactis, C. pseudotropicalis | 7 mg/L, 8 mg/L | nih.gov |
Utility in the Development of Fluorescent Probes for Chemical Biology
Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes within living cells. chemimpex.com The indole scaffold, due to its intrinsic photophysical properties, is a common structural motif in the design of such probes. biosynth.com this compound, and its structural isomers like 6-benzyloxyindole-3-carboxaldehyde, are valuable precursors for creating these sophisticated molecular sensors. chemimpex.com The fusion of a benzaldehyde (B42025) moiety with an indole core creates a chromophore that can be engineered for specific detection purposes. nih.govresearchgate.net
The aldehyde group is particularly useful as it can react with various nucleophiles, allowing the probe to be tailored to detect specific analytes. This reactivity is central to the probe's sensing mechanism, which often involves a change in the electronic structure of the molecule upon binding to the target, leading to a detectable change in fluorescence. nih.gov
For example, a fluorescent probe based on a benzaldehyde-indole fused chromophore was successfully designed to detect cyanide (CN⁻) and hypochlorite (B82951) (ClO⁻) simultaneously through different response mechanisms. nih.govresearchgate.net The probe exhibited high sensitivity, with detection limits in the nanomolar range, and was successfully applied for imaging in living cells, demonstrating its potential for biomedical applications. nih.govresearchgate.net The development of such probes relies on the versatile chemistry of indole-carbaldehydes, which allows for the construction of conjugated systems with desirable photophysical properties. biosynth.com
Contributions to Organic Electronics and Advanced Materials Science
The unique electronic properties of the indole ring system make it an attractive component for the development of advanced materials in the field of organic electronics. chemimpex.com this compound and its derivatives are being explored as building blocks for novel organic materials with specific functionalities. chemimpex.com The conjugated π-electron system of the indole core can be extended and modified through chemical synthesis, starting from reactive precursors like indole-carbaldehydes.
These modifications can tune the electronic and optical properties of the resulting materials, making them suitable for applications in devices such as organic light-emitting diodes (OLEDs). chemimpex.com The potential for these compounds to be used as organic monomers for covalent organic frameworks (COFs), in optical materials, and as organic pigments is also an active area of research. bldpharm.com The ability to synthesize a variety of derivatives from a single, versatile precursor like this compound is crucial for systematically studying structure-property relationships and optimizing materials for specific electronic or optical applications. chemimpex.com
Future Research Trajectories and Emerging Paradigms
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The pursuit of more efficient and environmentally benign synthetic routes to 6-(benzyloxy)-1H-indole-2-carbaldehyde is a key area for future research. While traditional methods for indole (B1671886) synthesis exist, emerging paradigms in organic chemistry offer opportunities to improve sustainability and explore novel chemical space.
Key Research Thrusts:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of heterocyclic systems. Future work could focus on developing a photocatalytic Fischer indole synthesis or related cyclization strategies that could be adapted for the synthesis of this compound. This approach often allows for milder reaction conditions and the use of greener solvents.
Electrosynthesis: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The development of an electrochemical intramolecular C-H amination of a suitable precursor could provide a direct and sustainable route to the indole core of this compound.
Biocatalysis: The use of enzymes to catalyze key bond-forming reactions is a growing area of interest. Engineered enzymes could be developed to perform the cyclization and formylation steps with high chemo- and regioselectivity, operating in aqueous media and at ambient temperatures.
Mechanochemistry: Ball milling and other mechanochemical techniques can enable solvent-free or low-solvent reactions, reducing waste and energy consumption. Investigating the feasibility of a solid-state Fischer indole synthesis or a related pathway to this compound could lead to a more sustainable manufacturing process.
Illustrative Comparison of Potential Synthetic Methodologies:
| Methodology | Potential Advantages | Potential Challenges |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of renewable energy | Catalyst cost and stability, scalability |
| Electrosynthesis | Reagent-free, precise control over reaction conditions | Substrate scope, electrode passivation |
| Biocatalysis | High selectivity, aqueous reaction media, biodegradable catalysts | Enzyme stability and availability, substrate specificity |
| Mechanochemistry | Solvent-free or reduced solvent usage, potential for novel reactivity | Scalability, reaction monitoring |
Rational Design of Next-Generation Derivatives with Tailored Reactivity
The aldehyde functionality at the 2-position of this compound is a versatile handle for the introduction of diverse chemical moieties. Rational design of next-generation derivatives can lead to compounds with fine-tuned electronic properties and reactivity, making them suitable for a wide range of applications, from medicinal chemistry to materials science.
Strategies for Derivative Design:
Modulation of the Aldehyde Reactivity: The electronic nature of the indole ring can be modified to tune the reactivity of the carbaldehyde group. Introduction of electron-donating or electron-withdrawing groups at other positions on the indole nucleus can alter its susceptibility to nucleophilic attack, enabling more selective transformations.
Bioisosteric Replacement: The carbaldehyde can be replaced with other functional groups that mimic its size and electronic properties but offer different reactivity profiles. Examples include oximes, hydrazones, and nitriles, which can serve as precursors to other heterocyclic systems or engage in different biological interactions.
Scaffold Hopping: The indole core can be replaced with other bicyclic heteroaromatic systems to explore new chemical space while retaining key structural features. This approach can lead to the discovery of novel compounds with improved properties.
Table of Potential Derivatives and Their Tailored Reactivity:
| Derivative | Modification | Potential Application |
| 6-(benzyloxy)-1H-indole-2-carbonitrile | Aldehyde to nitrile | Precursor for tetrazoles and other nitrogen-rich heterocycles |
| This compound oxime | Aldehyde to oxime | Ligand for metal complexes, potential for bio-conjugation |
| 5-nitro-6-(benzyloxy)-1H-indole-2-carbaldehyde | Introduction of a nitro group | Enhanced electrophilicity of the indole ring, potential for new cycloaddition reactions |
Integration of Compound Synthesis into Continuous Flow Chemistry and Automated Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry and automated platforms.
Advantages of Flow Synthesis:
Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous materials.
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to faster reaction times and higher yields.
Scalability: Scaling up a flow process is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactors.
Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to greater reproducibility.
Potential Implementation in a Flow Platform:
A multi-step flow synthesis of this compound could be envisioned where the starting materials are continuously pumped through a series of reactors, each performing a specific transformation. In-line purification and analysis could also be integrated into the flow stream, allowing for real-time monitoring and optimization of the process. Automated platforms, driven by machine learning algorithms, could be used to rapidly screen reaction conditions and identify optimal synthetic routes.
Advanced Computational-Assisted Design for Novel Building Block Development
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. These methods can be applied to the rational design of novel building blocks based on the this compound scaffold.
Computational Approaches:
Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives. This information can guide the selection of synthetic targets with desired characteristics.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and orientation of derivatives within the active site of a biological target. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the role of solvent molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or other properties. These models can then be used to predict the activity of new, untested compounds.
Illustrative Data from a Hypothetical Computational Study:
| Derivative | Calculated Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |
| This compound | 3.5 | -7.2 |
| 5-fluoro-6-(benzyloxy)-1H-indole-2-carbaldehyde | 4.1 | -7.8 |
| 7-methoxy-6-(benzyloxy)-1H-indole-2-carbaldehyde | 3.2 | -6.9 |
By leveraging these advanced computational techniques, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery and development of new molecules with tailored properties.
Q & A
Basic: What are the common synthetic routes for 6-(benzyloxy)-1H-indole-2-carbaldehyde?
The synthesis typically involves functionalizing indole precursors at the 6-position. A general approach includes:
- Benzyloxy introduction : Reacting 6-hydroxyindole-2-carbaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the hydroxyl group as a benzyl ether .
- Formylation : For unsubstituted indoles, the Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce the aldehyde group at the 2-position .
- Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity, as demonstrated in analogous indole-carbaldehyde syntheses .
Basic: How is this compound characterized structurally?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR confirm the benzyloxy group (δ ~5.0 ppm for OCH₂Ph) and aldehyde proton (δ ~10.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₁₃NO₂ at m/z 251.29) .
- X-ray Crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, particularly when twinning or high-resolution data are challenges .
Basic: What are the typical reactivity patterns of this compound?
The aldehyde group participates in:
- Condensation reactions : Forms Schiff bases with amines, useful for generating bioactive heterocycles (e.g., thiazolo-indole hybrids) .
- Nucleophilic additions : Grignard reagents or hydrides reduce the aldehyde to alcohols, enabling further functionalization .
- Cross-coupling : Suzuki-Miyaura reactions at the indole 3-position (if activated) can introduce aryl/heteroaryl groups .
Advanced: How can reaction yields be optimized in the synthesis of this compound derivatives?
Optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while Lewis acids (e.g., ZnCl₂) enhance condensation reactions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in benzyloxy group installation .
- Temperature control : Reflux in acetic acid (110–120°C) ensures complete cyclization in heterocycle formation .
Advanced: How do crystallographic data resolve contradictions in molecular conformation?
Discrepancies between computational and experimental structures (e.g., aldehyde orientation) are addressed by:
- SHELXL refinement : Twin-law correction and anisotropic displacement parameters improve model accuracy .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) influencing packing .
- DFT calculations : Compare optimized geometries with X-ray data to validate electronic effects .
Advanced: What computational methods predict the bioactivity of this compound?
- Molecular docking : Screens against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the indole scaffold’s affinity for hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with anti-inflammatory or anticancer activity .
- ADMET profiling : Predicts pharmacokinetic properties (e.g., CYP450 metabolism) using SwissADME or similar tools .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Use gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .
- Ventilation : Prevent inhalation of dust (H335) via fume hoods .
- Storage : Keep in airtight containers at –20°C to prevent aldehyde oxidation .
Advanced: How do substituent positions (e.g., 6-benzyloxy vs. 5-benzyloxy) alter electronic properties?
- Electron-withdrawing effects : The 6-benzyloxy group decreases indole ring electron density vs. 5-substituted analogs, altering reactivity in electrophilic substitutions .
- Steric effects : 6-Substitution may hinder access to the 3-position in cross-coupling, requiring bulkier ligands for catalysis .
- Spectroscopic shifts : UV-Vis spectra show bathochromic shifts due to extended conjugation in 6-substituted derivatives .
Advanced: How are conflicting biological activity data resolved for indole-carbaldehyde derivatives?
- Dose-response studies : Clarify efficacy vs. toxicity thresholds (e.g., IC₅₀ values in cytotoxicity assays) .
- Target validation : siRNA knockdown or CRISPR-edited cell lines confirm mechanism specificity .
- Meta-analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay artifacts .
Basic: What are the applications of this compound in medicinal chemistry?
- Scaffold for drug design : Serves as a precursor for COX-2 inhibitors or kinase modulators .
- Probe synthesis : Fluorescent tags or photoaffinity labels exploit the aldehyde’s reactivity .
- Natural product analogs : Mimics indole alkaloids (e.g., tryptanthrin) for antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
